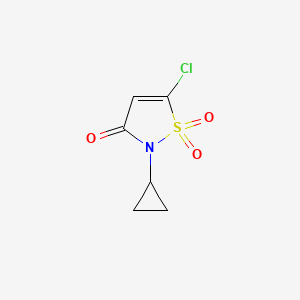![molecular formula C20H16ClN3S B2743861 4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207026-18-3](/img/structure/B2743861.png)
4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of ‘4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine’ is C20H16ClN3S. The molecular weight is 365.88. The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Pyrazole Heterocycles in Medicinal Chemistry The pyrazole moiety, including structures like 4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine, plays a crucial role in medicinal chemistry due to its presence in biologically active compounds. Pyrazoles serve as key templates for combinatorial chemistry and as synthons in organic synthesis. Their derivatives exhibit widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. This highlights the importance of pyrazoles in the development of new therapeutic agents, supported by various synthesis strategies that enable the annelation of different heterocyclic nuclei with pyrazoles, thereby extending the range of heterocyclic systems with potential bioactivity (Dar & Shamsuzzaman, 2015).
Pyrazine Derivatives in Pharmacology Pyrazine derivatives, structurally related to the discussed compound, have been synthesized and evaluated for their pharmacological effects, showing a diversity of activities such as antiproliferative, anti-infective, and effects on cardiovascular or nervous systems. Some pyrazine derivatives have become clinically used drugs. The promising areas for these compounds include inhibitors of protein kinases as antiproliferatives and inhibitors of β-secretase for Alzheimer’s disease treatment, indicating a broad spectrum of potential therapeutic applications for pyrazine derivatives (Doležal & Zítko, 2015).
Quinoxaline Compounds in Optoelectronics Quinoxaline derivatives, including those structurally related to pyrazolo[1,5-a]pyrazines, have been explored for their applicability in optoelectronic materials due to their broad spectrum of biological activities. Research has shown that these compounds, when incorporated into π-extended conjugated systems, offer significant value for creating novel optoelectronic materials. This includes applications in organic light-emitting diodes (OLEDs), where they have been used to fabricate materials for white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of these derivatives highlights the intersection of organic chemistry and material science, showcasing the versatility of heterocyclic compounds like this compound in both medicinal and technological applications (Lipunova et al., 2018).
Future Directions
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-5-2-3-8-17(14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-6-4-7-16(21)11-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPSLDNPDTGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone](/img/structure/B2743781.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)









